molecular formula C18H24N2O4 B7135899 N-[2-[(3-methoxybenzoyl)amino]ethyl]-6-oxaspiro[2.5]octane-2-carboxamide

N-[2-[(3-methoxybenzoyl)amino]ethyl]-6-oxaspiro[2.5]octane-2-carboxamide

Cat. No.: B7135899
M. Wt: 332.4 g/mol
InChI Key: LCGSNSBUZPFNIB-UHFFFAOYSA-N
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Description

N-[2-[(3-methoxybenzoyl)amino]ethyl]-6-oxaspiro[25]octane-2-carboxamide is a synthetic organic compound with a complex structure It features a spirocyclic core, which is a unique arrangement of atoms where two rings are connected through a single atom

Properties

IUPAC Name

N-[2-[(3-methoxybenzoyl)amino]ethyl]-6-oxaspiro[2.5]octane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-23-14-4-2-3-13(11-14)16(21)19-7-8-20-17(22)15-12-18(15)5-9-24-10-6-18/h2-4,11,15H,5-10,12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGSNSBUZPFNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCNC(=O)C2CC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(3-methoxybenzoyl)amino]ethyl]-6-oxaspiro[2.5]octane-2-carboxamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction. This involves the reaction of a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of the Benzoyl Group: The 3-methoxybenzoyl group is introduced through an acylation reaction. This step involves the reaction of the spirocyclic intermediate with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the intermediate with an amine under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Scientific Research Applications

N-[2-[(3-methoxybenzoyl)amino]ethyl]-6-oxaspiro[2

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals with potential therapeutic effects.

    Materials Science: Its spirocyclic core can impart unique physical properties, making it useful in the development of new materials with specific mechanical or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological processes, particularly those involving spirocyclic structures or amide bonds.

    Industrial Applications: It can be utilized in the synthesis of complex organic molecules, serving as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of N-[2-[(3-methoxybenzoyl)amino]ethyl]-6-oxaspiro[2.5]octane-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic core can influence the compound’s binding affinity and specificity, while the amide bond can participate in hydrogen bonding interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[(3-methoxybenzoyl)amino]ethyl]-6-oxaspiro[2.5]octane-2-carboxamide: shares similarities with other spirocyclic compounds and benzoyl derivatives.

    Spirocyclic Compounds: These include spiro[cyclohexane-1,2’-indole] and spiro[cyclopentane-1,2’-pyrrolidine], which also feature a spirocyclic core but differ in their specific ring structures and substituents.

    Benzoyl Derivatives: Compounds like 3-methoxybenzoyl chloride and 3-methoxybenzamide share the benzoyl group but lack the spirocyclic core.

Uniqueness

The uniqueness of this compound lies in its combination of a spirocyclic core with a benzoyl group and an amide bond. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

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